molecular formula C16H18O3 B14025138 Methyl 6-isobutoxy-2-naphthoate

Methyl 6-isobutoxy-2-naphthoate

Cat. No.: B14025138
M. Wt: 258.31 g/mol
InChI Key: MIGFVQCWUJIYBR-UHFFFAOYSA-N
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Description

Methyl 6-isobutoxy-2-naphthoate is an organic compound with the molecular formula C₁₆H₂₀O₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group and an isobutoxy substituent on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-isobutoxy-2-naphthoate can be synthesized through a multi-step organic synthesis process. One common method involves the esterification of 6-hydroxy-2-naphthoic acid with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isobutoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-isobutoxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-isobutoxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-isobutoxy-2-naphthoate is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 6-(2-methylpropoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C16H18O3/c1-11(2)10-19-15-7-6-12-8-14(16(17)18-3)5-4-13(12)9-15/h4-9,11H,10H2,1-3H3

InChI Key

MIGFVQCWUJIYBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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